molecular formula C19H18N2O3 B11391310 2-(2-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide

2-(2-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide

Cat. No.: B11391310
M. Wt: 322.4 g/mol
InChI Key: OXKJTQCBLWASBU-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a phenoxy group, an oxazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide typically involves the reaction of 2-methylphenol with chloroacetyl chloride to form 2-(2-methylphenoxy)acetyl chloride. This intermediate is then reacted with 3-(4-methylphenyl)-1,2-oxazol-5-amine under basic conditions to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction temperature is maintained between 0°C and 25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenol derivatives.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amines.

    Substitution: Substituted acetamides.

Scientific Research Applications

2-(2-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide involves its interaction with specific molecular targets. The phenoxy group and oxazole ring are believed to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenoxy)ethylamine
  • 2-(4-methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
  • 2-(4-methylsulfonylphenyl)ethanamine

Uniqueness

2-(2-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide

InChI

InChI=1S/C19H18N2O3/c1-13-7-9-15(10-8-13)16-11-19(24-21-16)20-18(22)12-23-17-6-4-3-5-14(17)2/h3-11H,12H2,1-2H3,(H,20,22)

InChI Key

OXKJTQCBLWASBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)COC3=CC=CC=C3C

Origin of Product

United States

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